Cas no 118525-37-4 (4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-)
118525-37-4 structure
Product Name:4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
Numéro CAS:118525-37-4
Le MF:C35H42O16
Mégawatts:718.698392391205
CID:161078
PubChem ID:14187150
Update Time:2025-04-19
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
- Sagittatoside C
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
- Sagittatosdie C
- A-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
- HY-N7561
- CS-0133721
- FS-7485
- AKOS040760684
- 118525-37-4
- 3-[(3-O-Acetyl-6-deoxy-2-O-
- A-D-glucopyranosyl-
- DA-77647
- (2S,3S,4R,5S,6R)-2-((5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl)oxy)-5-hydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxan-4-yl acetic acid
- [(2S,3S,5S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
- (2S,3S,4R,5S,6R)-2-{[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-chromen-3-yl]oxy}-5-hydroxy-6-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-4-yl acetic acid
- ((2S,3S,5S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
- ((2S,3R,4R,5S,6S)-2-(5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl)oxy-5-hydroxy-6-methyl-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-4-yl) acetate
-
- Piscine à noyau: 1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1
- La clé Inchi: QGVUYZAEBBWPRU-RTHLAZLQSA-N
- Sourire: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](OC2C(C3C(=CC(=C(C/C=C(\C)/C)C=3OC=2C2C=CC(=CC=2)OC)O)O)=O)O[C@@H](C)[C@@H]([C@H]1OC(C)=O)O
Propriétés calculées
- Qualité précise: 718.24728525g/mol
- Masse isotopique unique: 718.24728525g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 51
- Nombre de liaisons rotatives: 11
- Complexité: 1280
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.172
- Surface topologique des pôles: 240Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (6.8E-3 g/L) (25 ºC),
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2168-2 mg |
Sagittatoside C |
118525-37-4 | 2mg |
¥3567.00 | 2022-02-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84450-20mg |
Sagittatoside C |
118525-37-4 | 20mg |
¥4418.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN2168-5 mg |
Sagittatoside C |
118525-37-4 | 98% | 5mg |
¥ 4,750 | 2023-07-10 | |
| TargetMol Chemicals | TN2168-1 mL * 10 mM (in DMSO) |
Sagittatoside C |
118525-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7220 | 2023-09-15 | |
| TargetMol Chemicals | TN2168-5mg |
Sagittatoside C |
118525-37-4 | 5mg |
¥ 4750 | 2024-07-19 | ||
| TargetMol Chemicals | TN2168-1 ml * 10 mm |
Sagittatoside C |
118525-37-4 | 1 ml * 10 mm |
¥ 7220 | 2024-07-19 |
4H-1-Benzopyran-4-one,3-[(3-O-acetyl-6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Littérature connexe
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Fournisseurs recommandés
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif